molecular formula C10H20N2 B562508 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 CAS No. 718613-20-8

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Cat. No. B562508
M. Wt: 178.345
InChI Key: QDVBKXJMLILLLB-YRRFPNITSA-N
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Description

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a stable isotope-labelled compound with the molecular formula C10H10D10N2 . It is used in the synthesis of selective sphingosine kinase 1 inhibitors, which are used as therapeutic agents for proliferative diseases . It is also used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists .


Molecular Structure Analysis

The molecular structure of “1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” consists of two piperidine rings connected at the 1 and 4 positions . The molecular weight is 178.34 .


Physical And Chemical Properties Analysis

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a light brown solid . It has a melting point of 63-66°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Tyrosinase Inhibition and Drug Design

The application of 1,4'-bipiperidine derivatives in scientific research has been notably documented in the field of tyrosinase inhibition. One study involved the synthesis of N-substituted biperidines to test as tyrosinase inhibitors, contributing to drug design efforts against diseases like melanoma. This research highlighted the potential of bipiperidine derivatives in developing new pharmacological agents, demonstrating potent inhibition with certain substitutions (K. Khan et al., 2005) K. Khan, Z. Saify, Mahmud Tareq Hassan Khan, et al., 2005.

Luminescence and Antibacterial Properties

Another facet of 1,4'-bipiperidine derivatives research includes the development of metal complexes with luminescence and antibacterial properties. A study synthesized new d10 metal complexes using modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid, demonstrating significant potential in both luminescent applications and antibacterial efficacy (Xun Feng et al., 2021) Xun Feng, Junfen Li, Yuquan Feng, et al., 2021.

Anion Exchange and Sensing

Research has also explored the reversible anion exchange and sensing capabilities of large porous materials constructed from 4,4'-bipyridine. The ability of these materials to undergo reversible anion exchange, alongside their interesting anion sensing properties, underscores the versatility of bipiperidine derivatives in creating functional materials for chemical sensing (Yongcai Qiu et al., 2008) Yongcai Qiu, Zhihui Liu, Yinghua Li, et al., 2008.

CCR3 Antagonism

In the pharmaceutical industry, bipiperidine amide compounds have been identified as potent CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds' structure-activity relationship has led to the development of candidates with high receptor affinity and effectiveness in inhibiting calcium flux and eosinophil chemotaxis, highlighting their potential in treating allergic diseases (Pauline C Ting et al., 2005) Pauline C Ting, Joe F Lee, Jie Wu, et al., 2005.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBKXJMLILLLB-YRRFPNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661810
Record name (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

CAS RN

718613-20-8
Record name (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-piperidino-piperidine Yield: 54% of theory, Melting point: 106° C. C28H38N8O (502.67)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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